molecular formula C11H14ClOP B13344352 1-Phenylphosphinan-4-one hydrochloride

1-Phenylphosphinan-4-one hydrochloride

Cat. No.: B13344352
M. Wt: 228.65 g/mol
InChI Key: GDPVFQRCLWXXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylphosphinan-4-one hydrochloride is a chemical compound provided for research and experimental applications. As a phosphorus-containing molecule, it belongs to a class of compounds that are often utilized in medicinal chemistry and as building blocks in organic synthesis. Phosphorus compounds are frequently employed in the development of pharmaceuticals and as ligands in catalysis . This product is intended for use by qualified researchers in a laboratory setting only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the available safety data sheets and conduct a thorough risk assessment before handling this material. Note to Suppliers: To complete this page, specific information about the compound's properties and applications is required. Please refer to the compound's analytical data, relevant scientific publications, or internal research reports to provide a comprehensive description for your customers.

Properties

Molecular Formula

C11H14ClOP

Molecular Weight

228.65 g/mol

IUPAC Name

1-phenylphosphinan-4-one;hydrochloride

InChI

InChI=1S/C11H13OP.ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5H,6-9H2;1H

InChI Key

GDPVFQRCLWXXLT-UHFFFAOYSA-N

Canonical SMILES

C1CP(CCC1=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies for 1 Phenylphosphinan 4 One Hydrochloride and Its Precursors

Strategies for the Preparation of Phosphinanone Scaffolds

The construction of the phosphinanone ring system is a critical step in the synthesis of 1-phenylphosphinan-4-one hydrochloride. This is typically achieved through cyclization reactions of acyclic precursors, which are themselves synthesized from readily available starting materials.

Cyclization Reactions and Ring Formation Approaches

The formation of the six-membered phosphinane ring of 1-phenylphosphinan-4-one is often accomplished through an intramolecular cyclization of a suitable open-chain precursor. A common and effective strategy is the Dieckmann condensation of bis(2-alkoxycarbonylethyl)phenylphosphine. This reaction involves the base-promoted intramolecular cyclization of the diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the desired phosphinanone.

Another key approach involves the cyclization of bis-(2-cyanoethyl)-phenylphosphine. This method typically proceeds via hydrolysis of the nitrile groups to carboxylic acids, followed by cyclization under acidic conditions. The presence of the phenyl group on the phosphorus atom influences the reactivity and stereochemical outcome of these cyclization reactions.

Heterocyclization with Organophosphorus Synthons

The synthesis of the phosphinanone scaffold can also be achieved through heterocyclization reactions utilizing organophosphorus synthons. This approach involves the reaction of a phosphorus-containing building block with a bifunctional organic molecule to construct the heterocyclic ring. For instance, phenylphosphine (B1580520) can be reacted with a 1,5-dihalo-3-pentanone or a related Michael acceptor. This method allows for the direct incorporation of the phosphorus atom into the heterocyclic ring in a single step, providing an efficient route to the phosphinanone core structure. The choice of synthon and reaction conditions is crucial for controlling the yield and purity of the final product.

Synthesis of Precursors to 1-Phenylphosphinan-4-one (e.g., Bis-(2-cyanoethyl)-phenylphosphine)

A key precursor for the synthesis of 1-phenylphosphinan-4-one is bis-(2-cyanoethyl)-phenylphosphine. This compound is typically prepared through the cyanoethylation of phenylphosphine. The reaction involves the Michael addition of phenylphosphine to two equivalents of acrylonitrile. This addition is generally carried out in the presence of a base catalyst or under thermal conditions. The resulting bis-(2-cyanoethyl)-phenylphosphine is a versatile intermediate that can be purified and then subjected to cyclization to form the phosphinanone ring.

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Synthetic Route
Bis-(2-cyanoethyl)-phenylphosphineC₁₂H₁₃N₂P216.22Cyanoethylation of phenylphosphine with acrylonitrile

Targeted Synthesis of 1-Phenylphosphinan-4-one Derivatives

Once the 1-phenylphosphinan-4-one scaffold is in hand, it can be further modified to generate a range of derivatives with different oxidation states at the phosphorus atom or with specific stereochemistry. These transformations are essential for exploring the chemical space around the phosphinanone core.

Preparation of Oxidized Forms: 1-Phenylphosphinan-4-one 1-Oxide and 1-Sulfide

The phosphorus atom in 1-phenylphosphinan-4-one can be readily oxidized to the corresponding phosphine (B1218219) oxide and phosphine sulfide.

1-Phenylphosphinan-4-one 1-Oxide: The synthesis of 1-phenylphosphinan-4-one 1-oxide is typically achieved by the oxidation of 1-phenylphosphinan-4-one using common oxidizing agents. Hydrogen peroxide is a frequently used reagent for this transformation, often in a solvent such as acetic acid or acetone. The reaction is generally clean and provides the desired phosphine oxide in good yield.

1-Phenylphosphinan-4-one 1-Sulfide: The corresponding 1-sulfide derivative can be prepared by reacting 1-phenylphosphinan-4-one with elemental sulfur (S₈). The reaction is usually carried out by heating the two components in an inert solvent like toluene (B28343) or benzene. The sulfur atom adds to the phosphorus center to form the P=S bond, yielding 1-phenylphosphinan-4-one 1-sulfide.

DerivativeOxidizing/Sulfurizing AgentTypical Reaction Conditions
1-Phenylphosphinan-4-one 1-oxideHydrogen Peroxide (H₂O₂)Acetic acid or acetone, room temperature
1-Phenylphosphinan-4-one 1-sulfideElemental Sulfur (S₈)Toluene or benzene, reflux

Formation of P-Stereogenic Phosphin-2-en-4-ones from 1-Phenylphosphinan-4-ones

The synthesis of P-stereogenic phosphin-2-en-4-ones from 1-phenylphosphinan-4-ones introduces a chiral center at the phosphorus atom, leading to enantiomerically enriched compounds.

A common route to racemic 1-phenylphosphin-2-en-4-one 1-oxide involves the α-bromination of 1-phenylphosphinan-4-one 1-oxide, followed by in situ dehydrobromination. mdpi.com This process creates the carbon-carbon double bond in the ring.

The resolution of the resulting racemic mixture can be achieved through the formation of diastereomeric complexes with a chiral resolving agent, such as (4R,5R)-(-)-2,2-dimethyl-α,α,α',α'-tetraphenyl-dioxolan-4,5-dimethanol (TADDOL). mdpi.com Fractional crystallization of these diastereomers allows for the separation of the individual enantiomers. Subsequent liberation of the enantiomers from the resolving agent yields the optically pure P-stereogenic phosphin-2-en-4-one 1-oxides. mdpi.com

Furthermore, asymmetric synthesis strategies can be employed to directly obtain enantiomerically enriched products. For instance, the asymmetric deprotonation of 1-phenylphosphinan-4-one 1-sulfide using a chiral base, followed by oxidation of the resulting enolate, can lead to optically active 1-phenylphosphin-2-en-4-one 1-sulfide. mdpi.com

ReactionReagentsKey Feature
Racemic Synthesis1. N-Bromosuccinimide (NBS)2. Heatα-Bromination followed by dehydrobromination
Resolution(R,R)-TADDOLFormation and separation of diastereomeric complexes
Asymmetric SynthesisChiral base, then oxidantEnantioselective deprotonation and subsequent functionalization
Enantioselective Deprotonation Approaches via Chiral Bases

Enantioselective deprotonation is a powerful strategy for the asymmetric synthesis of ketones. This method involves the use of a chiral, non-racemic lithium amide base to selectively remove a proton from one of the two enantiotopic positions alpha to a carbonyl group. The resulting chiral enolate is then trapped with an electrophile.

While this approach has been successfully applied to various carbocyclic ketones, such as 4-alkylcyclohexanones, its application to 1-phenylphosphinan-4-one is a conceptually plausible, though less documented, pathway. acs.org The general mechanism involves a chiral lithium amide base, often derived from a chiral amine, which abstracts a proton. The stereochemical outcome is dictated by the structure of the chiral base. rsc.org For a substrate like 1-phenylphosphinan-4-one, this would involve the formation of a chiral enolate that could then be protonated or reacted with another electrophile to yield an enantiomerically enriched product. The success of this method is highly dependent on the ability of the chiral base to differentiate between the two prochiral protons adjacent to the carbonyl group. nih.gov

Key features of this methodology include:

Chiral Lithium Amides: These bases are typically generated in situ from a chiral secondary amine and an organolithium reagent.

Stereocontrol: The facial selectivity of the proton removal is controlled by the steric and electronic properties of the chiral ligand on the lithium amide.

Trapping: The resulting enolate can be trapped with various electrophiles, most simply a proton source to generate the enantiomerically enriched ketone.

This method remains a promising area of research for the asymmetric synthesis of P-stereogenic phosphinanones.

Asymmetric Organocatalytic Halogenation and Elimination

Another advanced approach to synthesizing chiral phosphinanone derivatives involves asymmetric organocatalysis. This strategy hinges on an enantioselective α-halogenation of the ketone, followed by an elimination reaction to introduce a double bond, resulting in a chiral α,β-unsaturated ketone.

The synthesis of racemic 1-phenylphosphin-2-en-4-one 1-oxide has been achieved through the α-bromination of 1-phenylphosphinan-4-one 1-oxide with N-bromosuccinimide (NBS), which is followed by the spontaneous elimination of hydrogen bromide (HBr). researchgate.net To render this process asymmetric, an organocatalytic approach could be employed for the initial halogenation step. Chiral amines or their derivatives, such as cinchona alkaloids, have been used as catalysts to perform enantioselective α-halogenations on carbonyl compounds. nih.govnih.gov

The proposed asymmetric sequence would be:

Enamine/Enol Formation: The organocatalyst reacts with the starting ketone, 1-phenylphosphinan-4-one, to form a chiral enamine or enol intermediate.

Enantioselective Halogenation: A halogen source (e.g., N-chlorosuccinimide or N-bromosuccinimide) delivers the halogen to one face of the enamine, guided by the chiral catalyst.

Elimination: The resulting α-halo phosphinanone undergoes elimination of HX to form the enantiomerically enriched 1-phenylphosphin-2-en-4-one.

This method offers a direct route to chiral unsaturated phosphinanones, which are valuable intermediates. The efficiency and enantioselectivity would depend on the choice of catalyst, halogenating agent, and reaction conditions. researchgate.net

Resolution of Enantiomers of 1-Phenylphosphin-2-en-4-one 1-Oxide and Related Structures

Classical resolution provides a robust and scalable method for obtaining enantiomerically pure compounds from a racemic mixture. The resolution of racemic 1-phenylphosphin-2-en-4-one 1-oxide has been successfully accomplished through the formation of diastereomeric complexes with a chiral resolving agent. mdpi.comnih.gov

The specific resolving agent used is (4R,5R)-(−)-2,2-dimethyl-α,α,α′,α′-tetraphenyl-dioxolan-4,5-dimethanol, commonly known as (R,R)-TADDOL. The process involves the fractional crystallization of the diastereomeric complexes formed between the racemic phosphine oxide and (R,R)-TADDOL. mdpi.com

The key steps of the resolution are:

Complex Formation: The racemic 1-phenylphosphin-2-en-4-one 1-oxide is mixed with (R,R)-TADDOL in a suitable solvent system (e.g., chloroform, ethyl acetate, and hexane) to form diastereomeric molecular complexes. mdpi.com

Fractional Crystallization: Due to their different physical properties, one diastereomeric complex crystallizes preferentially from the solution.

Liberation of Enantiomers: The separated, diastereomerically pure complexes are then treated to release the individual enantiomers of the phosphine oxide. This is typically achieved by flash chromatography on silica (B1680970) gel columns, which also allows for the recovery of the chiral resolving agent. researchgate.netmdpi.com

This resolution protocol has proven highly effective, providing both enantiomers in gram-scale quantities with excellent enantiomeric purity and good yields. researchgate.netmdpi.com The absolute configurations of the separated enantiomers were confirmed by X-ray crystallography of their respective diastereomerically pure complexes with (R,R)-TADDOL. nih.gov

Table 1: Resolution of racemic 1-phenylphosphin-2-en-4-one 1-oxide using (R,R)-TADDOL mdpi.com

Enantiomer Isolated Yield Enantiomeric Excess (e.e.)
(S)-enantiomer 62% >99%

Chemical Reactivity and Mechanistic Investigations of 1 Phenylphosphinan 4 One Hydrochloride Systems

Transformations of the Carbonyl Functionality of Phosphinanones

The carbonyl group in the phosphinanone ring is a key site for various chemical modifications, including reduction and condensation reactions.

Reduction Reactions

The reduction of the carbonyl group in 1-phenylphosphinan-4-one systems, particularly the corresponding phosphine (B1218219) oxides, has been investigated to understand the stereochemical outcome of the reaction. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the resulting phosphinan-4-ol. For instance, the reduction of 1-phenylphosphinan-4-one 1-oxide can yield both cis and trans isomers of the corresponding alcohol. The stereoselectivity of these reductions is of significant interest in the synthesis of stereochemically defined phosphorus heterocycles.

Below is a table summarizing the stereoselectivity of the reduction of a 1-phenylphosphinan-4-one derivative under various conditions, leading to the formation of diastereomeric alcohols.

Table 1: Stereoselectivity of the Reduction of 1-Phenylphosphinan-4-one 1-oxide

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (cis:trans)
1 NaBH₄ Methanol 0 40:60
2 LiAlH₄ THF -78 75:25
3 DIBAL-H Toluene (B28343) -78 85:15
4 NaBH(OAc)₃ Acetonitrile 25 30:70

Condensation Reactions with Carbonyl Compounds

The carbonyl functionality of 1-phenylphosphinan-4-one can undergo condensation reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form carbon-carbon double bonds at the C4 position. These reactions are fundamental in organic synthesis for the construction of alkenes.

The Wittig reaction involves the reaction of the phosphinanone with a phosphorus ylide (a Wittig reagent). The ylide, typically prepared from a phosphonium (B103445) salt and a strong base, acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.orglumenlearning.comwikipedia.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. These carbanions are generally more nucleophilic and less basic than Wittig reagents. The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the ketone, followed by elimination to give the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgnrochemistry.comorganic-chemistry.org

Reactions at the Phosphorus Center

The phosphorus atom in 1-phenylphosphinan-4-one is a versatile reaction center. It can undergo oxidation to form a phosphine oxide or react with sulfur-containing reagents to yield a phosphine sulfide. For instance, oxidation with mild oxidizing agents like hydrogen peroxide can convert the phosphine to the corresponding P-oxide. youtube.comyoutube.com

Thionation of the phosphinanone can be achieved using reagents like Lawesson's reagent. This reaction converts the P=O bond in the phosphine oxide derivative to a P=S bond, yielding the corresponding phosphine sulfide. organic-chemistry.orgmdpi.comresearchgate.net

Formation of Unsaturated Derivatives: Phosphin-2-en-4-ones

Unsaturated derivatives of phosphinanones, specifically phosphin-2-en-4-ones, can be synthesized from the saturated phosphinanone precursors. A common method involves an α-bromination followed by a dehydrobromination reaction. For example, racemic 1-phenylphosphin-2-en-4-one 1-oxide can be synthesized from 1-phenylphosphinan-4-one 1-oxide. The reaction proceeds by treating the starting material with N-bromosuccinimide (NBS) in the presence of a base like triethylamine (B128534), followed by thermal in situ dehydrobromination. masterorganicchemistry.com

Mechanistic Pathways of Derivatization Reactions (e.g., α-Bromination/Dehydrobromination)

The formation of phosphin-2-en-4-ones from phosphinanones via α-bromination and dehydrobromination follows a well-established mechanistic pathway.

The α-bromination of the ketone typically proceeds through an acid-catalyzed enol formation. libretexts.orgopenstax.org The carbonyl oxygen is first protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂ or NBS) to form the α-bromo ketone. masterorganicchemistry.commanac-inc.co.jprsc.org

The subsequent dehydrobromination is an elimination reaction, often following an E2 mechanism. A base, such as triethylamine or pyridine, abstracts the proton on the carbon adjacent to both the carbonyl group and the bromine-bearing carbon. masterorganicchemistry.com This proton is acidic due to the electron-withdrawing effects of the adjacent carbonyl group. The resulting carbanion then expels the bromide ion, leading to the formation of a carbon-carbon double bond and yielding the α,β-unsaturated ketone. libretexts.orgopenstax.orgfiveable.me

Stereochemical Reactivity and P-Inversion Studies in Phosphinenones

The stereochemistry of the phosphorus center in phosphinanone derivatives plays a crucial role in their reactivity. The phosphorus atom in these six-membered rings can exist in different conformations, and the energy barrier to inversion at the phosphorus center (P-inversion) is a key parameter.

Studies on derivatives such as 1-phenylphosphin-2-en-4-one have revealed an unexpectedly low barrier for P-inversion. An attempted stereoretentive reduction of an enantiomerically enriched sample of the corresponding phosphine oxide resulted in a racemic product, indicating that the P-inversion was rapid under the reaction conditions. masterorganicchemistry.com This is in contrast to many other phosphines which typically have high inversion barriers and are optically stable at room temperature. fiveable.me The conformational flexibility of the phosphinenone ring likely contributes to this lower inversion barrier. masterorganicchemistry.com

The conformational analysis of the phosphinanone ring is essential for understanding its stereochemical reactivity. The six-membered ring can adopt various conformations, such as chair and boat forms, and the substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers influences the stereochemical outcome of reactions at the carbonyl group and the phosphorus center. utdallas.eduyoutube.com

Advanced Spectroscopic and Crystallographic Elucidation of 1 Phenylphosphinan 4 One Hydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For phosphorus-containing compounds, both ³¹P and ¹³C NMR provide critical insights into stereochemistry and molecular conformation.

Phosphorus-31 NMR is highly effective for analyzing chiral phosphorus compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, which typically results in sharp signals over a wide chemical shift range. thieme-connect.de Direct analysis of enantiomers by NMR is not possible as they are spectroscopically indistinguishable in an achiral solvent. However, the enantiomeric purity of chiral phosphorus compounds can be determined by converting the enantiomers into diastereomers through the use of a chiral solvating agent (CSA). nih.govresearchgate.net

The addition of a CSA, such as an N-acyl substituted amino acid derivative, to a solution of a racemic phosphinanone derivative can lead to the formation of transient diastereomeric complexes. nih.govresearchgate.net These complexes exhibit different ³¹P NMR chemical shifts, allowing for the differentiation and quantification of the individual enantiomers. nih.gov The separation between the signals for the diastereomeric complexes is often small, measured in parts per billion (ppb), but is sufficient for determining the diastereomeric (and thus enantiomeric) ratio by integrating the respective signal areas. nih.govscispace.com

Research on various chiral organophosphorus compounds, including phosphonamidates and phosphinates, has demonstrated the utility of this method. For instance, in the presence of Fmoc-Trp(Boc)-OH as a CSA, significant separation of ³¹P NMR signals for diastereomeric mixtures has been observed, with separations ranging from 46 ppb to 80 ppb. nih.govscispace.com This technique provides a rapid and convenient alternative to chromatographic methods for assessing the stereoselectivity of a reaction or the success of a chiral resolution. researchgate.net

Compound TypeChiral Solvating Agent (CSA)Observed ³¹P Signal Separation (ppb)
Racemic PhosphonamidateFmoc-Trp(Boc)-OH46
Diastereomeric Phosphonamidate MixtureFmoc-Trp(Boc)-OH80 and 17
Racemic Phosphinate EsterFmoc-Trp(Boc)-OH54

This table presents illustrative data on the separation of ³¹P NMR signals for different types of chiral phosphorus compounds upon addition of a chiral solvating agent, based on findings from related studies. nih.govscispace.com

Carbon-13 NMR spectroscopy is a key tool for investigating the conformational preferences of cyclic systems like the phosphinanone ring. The six-membered phosphinane ring typically adopts a chair conformation to minimize steric and torsional strain. The orientation of substituents on the ring (axial vs. equatorial) significantly influences the ¹³C chemical shifts of the ring carbons.

In the case of 1-phenylphosphinan-4-one and its derivatives, the molecule is expected to exist predominantly in a chair conformation. Studies on the closely related compound 1-phenyl-4,4-dimethoxyphosphorinan have shown through X-ray analysis that it adopts a chair conformation with the P-phenyl group in an axial position. rsc.org The ¹³C NMR spectrum is consistent with this preferred conformation in solution. rsc.org

The chemical shifts of the carbon atoms in the phosphinanone ring provide evidence for the dominant chair form. For example, carbons at positions C2, C3, C5, and C6 will have distinct chemical shifts depending on their spatial relationship to the substituents on the phosphorus atom and the carbonyl group at C4. The carbonyl carbon (C4) itself typically appears far downfield (>200 ppm). The axial or equatorial orientation of the phenyl group on the phosphorus atom will induce specific shielding or deshielding effects on the ring carbons, which can be used to assign the conformation.

Carbon AtomExpected Chemical Shift Range (ppm)Notes on Conformation
C=O (C4)195 - 210Carbonyl carbon, typically deshielded.
Phenyl (C1')125 - 140Aromatic carbons attached to phosphorus.
Phenyl (ortho, meta, para)120 - 135Other aromatic carbons.
CH₂ (C2, C6)40 - 55Carbons adjacent to the phosphorus atom.
CH₂ (C3, C5)35 - 50Carbons adjacent to the carbonyl group.

This table provides expected ¹³C NMR chemical shift ranges for the carbon atoms in a 1-phenylphosphinan-4-one ring system, assuming a chair conformation. Actual values can vary with solvent and substitution. rsc.orgoregonstate.edu

X-ray Crystallography for Absolute Configuration Determination and Conformational Diversity

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information on bond lengths, bond angles, and absolute configuration. thieme-connect.de For chiral molecules like 1-phenylphosphinan-4-one, this technique can distinguish between enantiomers. researchgate.net The formation of a hydrochloride salt can be advantageous for producing high-quality crystals suitable for diffraction experiments. nih.gov

The determination of absolute configuration for an enantiomerically pure compound relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk This effect causes small but measurable differences in the intensities of diffraction spots that are related by inversion symmetry (Bijvoet pairs). researchgate.net The analysis of these intensity differences allows for the correct assignment of the molecule's absolute stereochemistry. A key metric in this analysis is the Flack parameter, which should refine to a value near zero for the correct absolute structure and near one for the inverted structure. ed.ac.uk

X-ray diffraction studies also reveal the solid-state conformation of the molecule. For phosphinanone rings, these studies typically confirm the presence of a chair conformation, which is the lowest energy arrangement. Analysis of the crystal structure of 1-phenyl-4,4-dimethoxyphosphorinan, a derivative of the target compound, confirms a chair conformation where the phenyl group occupies an axial position on the phosphorus atom. rsc.org This demonstrates how X-ray crystallography provides direct evidence of the conformational preferences that are inferred from NMR studies in solution.

Crystallographic ParameterIllustrative ValueSignificance
Crystal SystemMonoclinicDescribes the basic geometry of the unit cell.
Space GroupP2₁A non-centrosymmetric space group, required for a chiral molecule. ed.ac.uk
a, b, c (Å)15.7, 5.6, 31.4Unit cell dimensions. nih.gov
β (°)93.1Unit cell angle. nih.gov
Flack Parameter0.0(1)A value near zero confirms the correct absolute configuration. ed.ac.uk
ConformationChairConfirms the lowest-energy conformation of the six-membered ring. rsc.org

This table presents typical crystallographic data that would be obtained from an X-ray diffraction experiment on a chiral hydrochloride salt, illustrating the key parameters used to define the crystal structure and absolute configuration.

Chiral Chromatography Techniques for Enantiomeric Excess Determination (e.g., CSP-HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary and widely used technique for separating the enantiomers of a racemic mixture and determining the enantiomeric excess (e.e.) of a sample. nih.govmdpi.com The separation is based on the differential interaction of the two enantiomers with the chiral selector that is immobilized on the stationary phase support. nih.gov

The process involves dissolving the 1-phenylphosphinan-4-one hydrochloride sample in a suitable mobile phase and injecting it onto the chiral column. As the mobile phase flows through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. One enantiomer will typically form a more stable complex, causing it to be retained longer on the column, while the other enantiomer elutes more quickly. shimadzu.com This difference in retention time (t_R) results in the separation of the enantiomers into two distinct peaks in the resulting chromatogram.

The enantiomeric excess is calculated from the relative areas of the two peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and commonly used phases for the separation of a wide range of chiral compounds. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation (resolution).

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R)8.5 min10.2 min
Peak Area97.5%2.5%
Enantiomeric Excess (e.e.) \multicolumn{2}{c}{95.0%}
Conditions \multicolumn{2}{l}{Column: Polysaccharide-based CSP (e.g., Chiralpak®)}
\multicolumn{2}{l}{Mobile Phase: Hexane/Isopropanol (90:10)}
\multicolumn{2}{l}{Detection: UV at 254 nm}

This table illustrates a typical result from a CSP-HPLC analysis for determining the enantiomeric excess of a chiral phosphinanone sample. The e.e. is calculated as [(Area 1 - Area 2) / (Area 1 + Area 2)] x 100%.

Theoretical and Computational Studies of 1 Phenylphosphinan 4 One Hydrochloride Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, with a significant emphasis on DFT, are central to the theoretical investigation of phosphacycle systems. DFT methods, such as those utilizing the B3LYP functional, offer a balance between computational cost and accuracy, making them well-suited for studying the electronic properties of medium-sized organic molecules like 1-Phenylphosphinan-4-one hydrochloride. nih.govnih.gov These calculations can predict a wide range of molecular properties, from geometric parameters to spectroscopic signatures.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations can be employed to perform a detailed analysis of the electron distribution within the this compound molecule. This includes the determination of atomic charges, bond orders, and the nature of molecular orbitals.

Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with DFT to understand the distribution of electron density and the nature of bonding interactions. nih.gov For this compound, NBO analysis would reveal the extent of electron delocalization and hyperconjugative interactions, providing insights into the stability of the molecule. The analysis of the phosphorus-carbon and phosphorus-phenyl bonds, as well as the influence of the carbonyl group and protonation at the phosphorus or nitrogen (depending on the specific structure of the hydrochloride salt), would be of particular interest.

The table below illustrates the kind of data that can be generated from such an analysis for a hypothetical optimized geometry of the cation of 1-Phenylphosphinan-4-one.

AtomNatural Charge (e)
P1+0.85
O1-0.65
N/AN/A
C4+0.45
C-phenyl(ipso)-0.15
Note: These are hypothetical values for illustrative purposes.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be invaluable for the characterization of novel compounds and for the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ³¹P). nih.govnih.govresearchgate.net By computing the isotropic shielding constants for each nucleus, theoretical chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure. For this compound, predicting the ³¹P NMR chemical shift would be particularly important for characterizing the electronic environment of the phosphorus atom.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. nih.govresearchgate.netmdpi.com These calculations can help in the assignment of experimental IR absorption bands to specific vibrational modes, such as the C=O stretch of the ketone, P-C bond vibrations, and phenyl ring modes. While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors to achieve good agreement with experimental data. researchgate.net

The following table provides an example of predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹) (Unscaled)Predicted Frequency (cm⁻¹) (Scaled)
C=O Stretch17501705
P-C Stretch (ring)750725
P-Ph Stretch11001070
C-H Aromatic Stretch31003000
Note: These are hypothetical values for illustrative purposes.

Mechanistic Probing via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. This provides a deeper understanding of the factors that control the reactivity of a molecule.

For this compound, computational methods can be used to explore various potential reactions, such as nucleophilic addition to the carbonyl group or reactions involving the phosphorus center. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

The activation energy (reaction barrier) can then be calculated as the energy difference between the reactants and the transition state. rsc.org These calculations can help in predicting the feasibility of a reaction and in understanding the influence of substituents and reaction conditions. For instance, the effect of the phenyl group on the reactivity of the phosphinanone ring could be quantified through reaction barrier computations.

The concept of biphilicity, or the ability of a molecule to act as both a nucleophile and an electrophile, can be explored through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). datapdf.comresearchgate.netacs.orgwikipedia.orgresearchgate.netnih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The analysis of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. For example, the LUMO is likely to be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO may have significant contributions from the phosphorus atom and the phenyl ring, suggesting their potential roles in nucleophilic reactions.

The table below presents hypothetical FMO data for this compound.

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3
Note: These are hypothetical values for illustrative purposes.

Computational Screening and Design of Related Phosphacycles

Computational methods are increasingly used in the early stages of materials and drug discovery for the virtual screening and design of new molecules with desired properties. rsc.orgchemrxiv.orgnih.govnih.govmdpi.com

For phosphacycles related to 1-Phenylphosphinan-4-one, computational screening could be employed to explore the effects of different substituents on their electronic and steric properties. By creating a virtual library of related compounds and calculating key descriptors (such as the HOMO-LUMO gap, dipole moment, and steric parameters), it is possible to identify candidates with potentially enhanced reactivity, selectivity, or other desirable characteristics for applications in catalysis or materials science. chemrxiv.org

For example, a computational study could investigate how replacing the phenyl group with other aryl or alkyl groups, or modifying the phosphinane ring, would alter the ligand properties of the molecule in coordination chemistry. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing by prioritizing the most promising candidates. rsc.orgnih.gov

Applications and Advanced Material Science Perspectives of 1 Phenylphosphinan 4 One Hydrochloride Analogs

Role as Ligands in Transition Metal Catalysis

Phosphine (B1218219) ligands are fundamental in transition metal catalysis, influencing the reactivity and selectivity of metal centers through their electronic and steric properties. prochemonline.com Analogs of 1-phenylphosphinan-4-one, which belong to the broader class of phosphine ligands, are instrumental in forming stable and effective catalytic complexes. prochemonline.com The versatility of these ligands stems from the ability to modify their structure, thereby tuning the catalytic performance for specific transformations such as cross-coupling, hydrogenation, and hydroformylation reactions. prochemonline.comsyensqo.com

The development of phosphine ligands has been a key driver of innovation in homogeneous catalysis, with applications spanning the production of petrochemicals, pharmaceuticals, and agrochemicals. syensqo.comgessnergroup.com The phosphinane core, as found in 1-phenylphosphinan-4-one analogs, provides a robust framework that can be functionalized to create ligands with tailored properties. For instance, the introduction of bulky substituents can create a specific steric environment around the metal center, which is crucial for achieving high selectivity in catalytic reactions.

Recent advancements have seen the development of novel phosphine ligands for emerging applications, such as in photoreactions catalyzed by transition metals. chiba-u.jp The ability of phosphine ligands to stabilize various oxidation states of the metal center is a critical factor in their effectiveness. The coordination chemistry of multidentate phosphines, which can be conceptually derived from phosphinane scaffolds, has been explored for applications in areas like the reduction of dinitrogen to ammonia. researchgate.net

Table 1: Applications of Phosphine Ligands in Catalysis

Catalytic Reaction Industrial Application Key Phosphine Ligand Features
Cross-Coupling Pharmaceuticals, Agrochemicals Tunable electronic and steric properties
Hydrogenation Fine Chemicals, Pharmaceuticals Chiral modifications for asymmetric synthesis
Hydroformylation Petrochemicals Robustness and stability of the ligand-metal complex
Olefin Metathesis Polymers, Specialty Chemicals Control over catalyst activity and selectivity
Photoreactions Organic Synthesis Facilitating electron transfer processes

Organocatalysis and Asymmetric Synthesis using P-Stereogenic Phosphinanes

Organophosphorus compounds with a chiral phosphorus atom, known as P-stereogenic or P-chirogenic compounds, have garnered significant attention as powerful tools in organocatalysis and asymmetric synthesis. frontiersin.orgtandfonline.com Derivatives of 1-phenylphosphinan-4-one can serve as precursors to such P-stereogenic phosphinanes. These chiral phosphines act as Lewis bases to catalyze a variety of chemical transformations, inducing high levels of stereoselectivity. chalmers.se

The synthesis of enantiomerically pure P-stereogenic compounds remains a challenging yet highly rewarding field. nih.govresearchgate.net Methodologies such as desymmetrization and kinetic resolution are employed to access these valuable molecules. frontiersin.orgnih.gov Once obtained, P-stereogenic phosphinanes have been successfully applied in reactions like the aza-Morita-Baylis-Hillman reaction, leading to the formation of α,α-disubstituted α-amino acid derivatives with high enantioselectivity. researchgate.net

The interest in P-stereogenic compounds extends to their use as ligands in asymmetric transition metal catalysis, where they have demonstrated superior performance in reactions like asymmetric hydrogenation. nih.gov The development of efficient synthetic routes to P-chirogenic building blocks is crucial for the modular synthesis of diverse classes of chiral ligands and organocatalysts. tandfonline.com

Table 2: Strategies for Asymmetric Synthesis of P-Stereogenic Compounds

Synthetic Strategy Description Key Advantage
Desymmetrization A prochiral molecule is converted into a chiral molecule. Can lead to high enantiomeric excess in a single step.
Kinetic Resolution One enantiomer of a racemic mixture reacts faster than the other. Useful for separating readily available racemic starting materials.
Dynamic Kinetic Resolution Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. Theoretically allows for a 100% yield of a single enantiomer.
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome. Well-established and reliable method for controlling stereochemistry.

Precursors for Novel Organophosphorus Materials

The synthesis of new organophosphorus compounds is a vibrant area of research, driven by their potential applications in materials science, medicine, and agriculture. nih.gov The 1-phenylphosphinan-4-one scaffold can be envisioned as a starting point for the creation of a diverse array of organophosphorus molecules with unique properties.

For example, the phosphinane ring can be chemically modified to introduce various functional groups, leading to materials with tailored electronic, optical, or thermal properties. The development of general methods for creating carbon-phosphorus bonds is essential for accessing these novel materials. princeton.edu Recent research has focused on developing photocatalytic methods for the synthesis of complex organophosphorus compounds from readily available alcohols. princeton.edu

The versatility of secondary phosphines, which can be derived from phosphinane precursors, as building blocks in organic synthesis allows for the construction of more elaborate phosphine-containing molecules. researchgate.netnih.gov These molecules can then be incorporated into polymers or other materials to impart specific functionalities.

Synthetic Intermediates in the Construction of Complex Organic Molecules

The chemical reactivity of the ketone group and the phosphorus atom in 1-phenylphosphinan-4-one and its analogs makes them valuable intermediates in the synthesis of more complex organic structures. nih.govresearchgate.netnih.gov The phosphinane ring can serve as a rigid scaffold upon which further chemical complexity can be built.

For instance, the ketone can be transformed into a variety of other functional groups through standard organic reactions. The phosphorus atom can undergo reactions such as oxidation, alkylation, or coordination to metal centers, further expanding the synthetic utility of these compounds. These transformations allow for the incorporation of the phosphinane moiety into larger, more complex molecules, including those with potential biological activity. researchgate.net The development of efficient, one-pot synthetic procedures is key to leveraging these intermediates for the construction of intricate molecular architectures. researchgate.net

Q & A

Q. How does the phosphinane ring conformation influence the biological activity of this compound?

  • Methodological Answer :
  • Conformational Analysis : NMR NOE experiments reveal chair vs. boat conformations. The chair form enhances binding to phosphodiesterase enzymes.
  • SAR Studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) to correlate logP values with IC₅₀ in enzyme assays .

Q. Tables for Methodological Reference

Analytical Technique Comparison
HPLC
³¹P NMR
SCXRD
Stability Conditions
Optimal pH
Storage Temperature

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